Ethyl 4-nitrophenyl carbonate
Overview
Description
Ethyl 4-nitrophenyl carbonate is an organic compound with the molecular formula C9H9NO5. It is a carbonate ester derived from 4-nitrophenol and ethyl chloroformate. This compound is known for its utility in organic synthesis, particularly in the protection of amino groups in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-nitrophenyl carbonate can be synthesized through the reaction of 4-nitrophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired carbonate ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.
Types of Reactions:
Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions where the ethyl carbonate group is replaced by various nucleophiles.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: The major products are the corresponding substituted carbonates.
Reduction: The major product is ethyl 4-aminophenyl carbonate.
Scientific Research Applications
Ethyl 4-nitrophenyl carbonate is widely used in scientific research, particularly in the field of organic chemistry. It serves as a protecting group for amino acids in peptide synthesis, allowing for the selective deprotection of amino groups. Additionally, it is used in the synthesis of various pharmaceuticals and agrochemicals.
In biology and medicine, this compound is used in the development of enzyme inhibitors and as a reagent in biochemical assays. Its ability to form stable intermediates makes it valuable in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of ethyl 4-nitrophenyl carbonate involves the formation of a stable intermediate through nucleophilic attack on the carbonate group. This intermediate can then undergo further reactions, such as hydrolysis or substitution, depending on the reaction conditions and the nature of the nucleophile.
In biochemical applications, this compound acts as a substrate for enzymes that catalyze the hydrolysis of carbonate esters. The resulting products can be used to study enzyme kinetics and inhibition.
Comparison with Similar Compounds
- Methyl 4-nitrophenyl carbonate
- Benzyl 4-nitrophenyl carbonate
- Phenyl 4-nitrophenyl carbonate
Compared to these compounds, this compound offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
ethyl (4-nitrophenyl) carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-14-9(11)15-8-5-3-7(4-6-8)10(12)13/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJLSOXXIMLDDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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